molecular formula C60H95ClO3P2Pd B12059446 Chloro(eta 2-P,C-tris(2,4-di-tert-butylphenyl)phosphite)(tricyclohexylphosphine)palladium(II) CAS No. 502964-53-6

Chloro(eta 2-P,C-tris(2,4-di-tert-butylphenyl)phosphite)(tricyclohexylphosphine)palladium(II)

Cat. No.: B12059446
CAS No.: 502964-53-6
M. Wt: 1068.2 g/mol
InChI Key: MPRAQMNJJUIJNG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro(eta 2-P,C-tris(2,4-di-tert-butylphenyl)phosphite)(tricyclohexylphosphine)palladium(II) is a complex organometallic compound that features a palladium center coordinated to a chloro ligand, a tricyclohexylphosphine ligand, and a phosphite ligand derived from tris(2,4-di-tert-butylphenyl)phosphite. This compound is notable for its applications in catalysis, particularly in cross-coupling reactions, which are essential in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chloro(eta 2-P,C-tris(2,4-di-tert-butylphenyl)phosphite)(tricyclohexylphosphine)palladium(II) typically involves the reaction of palladium(II) chloride with tricyclohexylphosphine and tris(2,4-di-tert-butylphenyl)phosphite under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Chloro(eta 2-P,C-tris(2,4-di-tert-butylphenyl)phosphite)(tricyclohexylphosphine)palladium(II) is primarily used as a catalyst in various cross-coupling reactions, including:

  • Buchwald-Hartwig Cross Coupling Reaction
  • Suzuki-Miyaura Coupling
  • Stille Coupling
  • Sonogashira Coupling
  • Heck Reaction
  • Negishi Coupling
  • Hiyama Coupling

Common Reagents and Conditions: These reactions typically involve the use of organohalides and organometallic reagents such as boronic acids, stannanes, alkynes, and alkenes. The reactions are often carried out in the presence of a base and under inert atmosphere conditions to prevent unwanted side reactions.

Major Products: The major products of these reactions are typically biaryl compounds, styrenes, and other complex organic molecules that are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Chloro(eta 2-P,C-tris(2,4-di-tert-butylphenyl)phosphite)(tricyclohexylphosphine)palladium(II) has a wide range of applications in scientific research:

  • Chemistry : It is extensively used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
  • Biology : The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
  • Medicine : Its role in the synthesis of complex organic molecules makes it valuable in medicinal chemistry for the development of new pharmaceuticals.
  • Industry : It is used in the production of fine chemicals, polymers, and advanced materials .

Mechanism of Action

The mechanism by which Chloro(eta 2-P,C-tris(2,4-di-tert-butylphenyl)phosphite)(tricyclohexylphosphine)palladium(II) exerts its catalytic effects involves the coordination of the palladium center to the reactants, facilitating the formation and breaking of chemical bonds. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the cross-coupling reactions. The ligands stabilize the palladium center and enhance its reactivity .

Comparison with Similar Compounds

Similar Compounds:

  • Chloro(eta 2-P,C-tris(2,4-di-tert-butylphenyl)phosphite)(tri-tert-butylphosphine)palladium(II)
  • Chloro(eta 2-P,C-tris(2,4-di-tert-butylphenyl)phosphite)(triethylphosphine)palladium(II)
  • Chloro(eta 2-P,C-tris(2,4-di-tert-butylphenyl)phosphite)(triphenylphosphine)palladium(II)

Uniqueness: The uniqueness of Chloro(eta 2-P,C-tris(2,4-di-tert-butylphenyl)phosphite)(tricyclohexylphosphine)palladium(II) lies in its specific ligand environment, which provides a balance of steric and electronic properties that enhance its catalytic efficiency and selectivity. The bulky tert-butyl groups in the phosphite ligand provide steric hindrance that can prevent unwanted side reactions, while the tricyclohexylphosphine ligand offers strong electron-donating properties that stabilize the palladium center .

Properties

CAS No.

502964-53-6

Molecular Formula

C60H95ClO3P2Pd

Molecular Weight

1068.2 g/mol

IUPAC Name

chloropalladium(1+);(2,4-ditert-butylbenzene-6-id-1-yl) bis(2,4-ditert-butylphenyl) phosphite;tricyclohexylphosphane

InChI

InChI=1S/C42H62O3P.C18H33P.ClH.Pd/c1-37(2,3)28-19-22-34(31(25-28)40(10,11)12)43-46(44-35-23-20-29(38(4,5)6)26-32(35)41(13,14)15)45-36-24-21-30(39(7,8)9)27-33(36)42(16,17)18;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h19-23,25-27H,1-18H3;16-18H,1-15H2;1H;/q-1;;;+2/p-1

InChI Key

MPRAQMNJJUIJNG-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=[C-]3)C(C)(C)C)C(C)(C)C)C(C)(C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Pd+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.